3-Chloro-1-methyl-1H-indazol-5-ol
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Overview
Description
3-Chloro-1-methyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reduction of 3-chloro-5-nitro-1H-indazole using stannous chloride dihydrate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper(II) acetate, is common in these processes to facilitate efficient cyclization and bond formation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include stannous chloride dihydrate for reduction, copper(II) acetate for cyclization, and various organometallic reagents for bond formation. Reaction conditions often involve refluxing in solvents like ethanol or dimethyl sulfoxide under an oxygen atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 3-chloro-5-nitro-1H-indazole yields this compound .
Scientific Research Applications
3-Chloro-1-methyl-1H-indazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, indazole derivatives can act as inhibitors of phosphoinositide 3-kinase δ, which is involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A basic indazole structure without additional substituents.
2H-Indazole: A tautomeric form of indazole with different stability.
3-Chloro-1H-indazole: Similar to 3-Chloro-1-methyl-1H-indazol-5-ol but lacks the methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the indazole ring enhances its reactivity and potential as a pharmacologically active compound .
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-1-methylindazol-5-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-3-2-5(12)4-6(7)8(9)10-11/h2-4,12H,1H3 |
InChI Key |
LKDFBRKFTUEJDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=N1)Cl |
Origin of Product |
United States |
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